
5-hydroxy-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
5-hydroxy-4-methyl-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
1. Antiviral Properties
Research has demonstrated that derivatives of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one exhibit antiviral activities. For instance, studies have shown that certain coumarin derivatives can act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, showcasing their potential in antiviral drug development .
Case Study:
In a study focusing on the synthesis and biological evaluation of coumarin derivatives, compounds were tested for their ability to inhibit HCV replication. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant antiviral efficacy .
2. Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Various substituted derivatives have been synthesized and tested for their effectiveness in reducing inflammation and pain.
Case Study:
A series of experiments evaluated the anti-inflammatory activity of different this compound derivatives. Results indicated that specific modifications to the benzopyran structure enhanced anti-inflammatory activity, with some compounds showing comparable effects to standard anti-inflammatory drugs .
Agricultural Applications
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of this compound derivatives against plant-parasitic nematodes. This application is particularly relevant in agricultural practices aimed at controlling nematode populations that affect crop yields.
Data Table: Nematicidal Activity Against Meloidogyne javanica
Compound | Concentration (ppm) | Mortality (%) |
---|---|---|
6-Chloro-7-hydroxy-4-methyl-2H-benzopyran-2-one | 1000 | 100 |
4-Hydroxy-2H-benzopyran-2-one | 1000 | 80 |
7-Hydroxy-4-methyl-2H-benzopyran-2-one | 1000 | 50 |
In a controlled experiment, various concentrations of these compounds were tested against second-stage juveniles (J2) of Meloidogyne javanica. The results indicated that the presence of specific substituents significantly enhanced nematicidal activity, with complete mortality observed at higher concentrations .
Environmental Applications
1. Phytoremediation Potential
The environmental applications of this compound include its potential use in phytoremediation strategies to mitigate soil contamination. The compound's ability to interact with heavy metals and organic pollutants has been a subject of research.
Case Study:
Research has indicated that certain coumarin derivatives can enhance the uptake and accumulation of heavy metals in plants, thereby aiding in the detoxification of contaminated soils. This property is attributed to the chelating ability of the benzopyran structure, which facilitates metal ion binding .
Chemical Reactions Analysis
Bromination Reactions
Bromination occurs at both allylic (methyl group) and aromatic positions, depending on reaction conditions:
Allylic Bromination
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Reagents : N-Bromosuccinimide (NBS) or HBr-H₂O₂ under protic/aprotic solvents.
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Mechanism : Radical-initiated bromination at the C4 methyl group via allylic hydrogen abstraction.
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Product : 4-(Bromomethyl)-5-hydroxy-2H-1-benzopyran-2-one.
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Key Evidence :
Aromatic Bromination
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Reagents : Liquid Br₂ in dichloromethane or DDH (dibromantin) under microwave irradiation.
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Mechanism : Electrophilic substitution at C6 or C8 positions, directed by the electron-donating -OH group.
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Products : 6-Bromo- or 8-bromo-5-hydroxy-4-methylcoumarin.
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Key Evidence :
Table 1: Bromination Conditions and Outcomes
Brominating Agent | Conditions | Position Brominated | Yield (%) |
---|---|---|---|
NBS | CH₂Cl₂, Δ, 4 h | C4 (allylic) | 65–75 |
Br₂ | DCM, 0°C, 2 h | C8 (aromatic) | 60–70 |
DDH | Microwave, 150 W, 5 min | C6 (aromatic) | 80–85 |
Carbamate and Ester Formation
The phenolic -OH group undergoes nucleophilic reactions:
Esterification
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Reagents : Acetyl chloride or anhydrides in pyridine.
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Product : 5-Acetoxy-4-methylcoumarin.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in:
Nitration
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Reagents : Dilute HNO₃ at 0–5°C.
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Product : 5-Hydroxy-6-nitro-4-methylcoumarin.
Sulfonation
Lactone Ring Reactivity
The lactone moiety undergoes hydrolysis and rearrangement:
Base Hydrolysis
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Reagents : NaOH (aqueous/ethanol).
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Product : 5-Hydroxy-4-methyl-2-coumaric acid.
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Mechanism : Ring-opening via nucleophilic attack at the carbonyl carbon.
Photodimerization
Biological Activity Correlation
Functionalization impacts bioactivity:
Table 2: Antibacterial Activity of Derivatives
Compound | Gram+ (S. aureus) | Gram− (E. coli) |
---|---|---|
5-Hydroxy-4-methylcoumarin | + | + |
4-Bromomethyl derivative | ++ | ++ |
8-Bromo derivative | - | - |
-
Key Finding : Allylic bromination enhances antibacterial potency, while aromatic bromination abolishes activity .
Pechmann Condensation
While typically used to synthesize coumarins, 5-hydroxy-4-methylcoumarin itself can act as a precursor for:
Reaction Optimization Trends
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Microwave Irradiation : Reduces reaction time (e.g., bromination from 4 h to 5 min) .
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Solvent-Free Conditions : Improve yields in esterifications (e.g., 92–96% with MgFe₂O₄ nanoparticles) .
This compound’s versatility in electrophilic substitution, side-chain modification, and biological applications underscores its importance in medicinal and synthetic chemistry. Further studies could explore its use in metal-organic frameworks or as a fluorophore in sensing applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-hydroxy-4-methyl-2H-1-benzopyran-2-one and its derivatives?
- Methodological Answer : A one-pot synthesis approach is commonly employed for benzopyranone derivatives. For example, dihydropyrimidine-2(1H)-one analogs are synthesized via acid-catalyzed cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea . For substituted benzopyrans, regioselective hydroxylation and methylation can be achieved using protecting groups (e.g., methoxy) to direct functionalization. Post-synthetic modifications, such as Claisen-Schmidt condensations, may introduce aryl groups at the 2-position .
Q. How can HPLC and FTIR be optimized for purity assessment and structural characterization?
- Methodological Answer :
- HPLC : Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar hydroxylated derivatives. Monitor UV absorption at 254–280 nm, typical for conjugated chromone systems .
- FTIR : Key functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) are diagnostic. Methyl groups (C-H stretch ~2850–2960 cm⁻¹) confirm substitution patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 3 respiratory irritant) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in substituted benzopyranones?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, monoclinic P21/c space group parameters (e.g., a = 10.128 Å, β = 92.39°) were used to confirm the planar chromone core and substituent orientations in 5-hydroxy-7-methoxyflavone derivatives . Hydrogen bonding networks (e.g., O-H···O interactions) can stabilize crystal lattices and inform solubility predictions .
Q. What strategies address contradictions in reported bioactivity data for benzopyranone derivatives?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydroxylated or methylated derivatives) that may contribute to discrepancies .
- Species-Specific Variability : Compare results across models (e.g., murine vs. human macrophages) to assess translational relevance .
Q. How does substituent position (e.g., 4-methyl vs. 7-methoxy) influence electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density shifts. Methyl groups at the 4-position increase hydrophobicity (logP ~2.5), while 7-methoxy enhances π-π stacking in enzyme binding pockets .
- Experimental Validation : UV-Vis spectroscopy (e.g., bathochromic shifts in λmax) and cyclic voltammetry (redox potentials) quantify electronic effects .
Q. What are the challenges in isolating natural benzopyranones from plant sources, and how can they be mitigated?
- Methodological Answer :
- Extraction : Use Soxhlet extraction with ethanol/water (70:30) to solubilize polar derivatives. Fractionate via flash chromatography (silica gel, hexane/ethyl acetate gradients) .
- Identification Challenges : Co-eluting flavonoids (e.g., flavones) require LC-MS dereplication. Compare retention times and MS/MS fragmentation with reference standards .
Properties
CAS No. |
2373-34-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-5-9(12)13-8-4-2-3-7(11)10(6)8/h2-5,11H,1H3 |
InChI Key |
KZTGTVVRGQELJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC=CC(=C12)O |
Origin of Product |
United States |
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